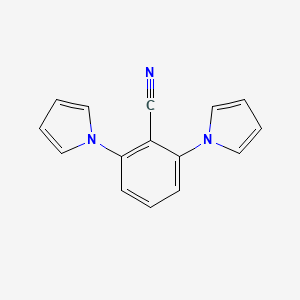

2,6-bis(1H-pyrrol-1-yl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-di(pyrrol-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c16-12-13-14(17-8-1-2-9-17)6-5-7-15(13)18-10-3-4-11-18/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEXFAGQPMMQBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C(=CC=C2)N3C=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Bis 1h Pyrrol 1 Yl Benzonitrile

Strategies for the Construction of 1H-Pyrrol-1-yl Moieties in 2,6-bis(1H-pyrrol-1-yl)benzonitrile

The formation of the N-arylated pyrrole (B145914) units is a critical aspect of synthesizing this compound. Various methods have been adapted and developed for this purpose.

Adaptations of Paal-Knorr Condensation for N-Arylated Pyrroles

The Paal-Knorr synthesis is a classic and widely utilized method for the preparation of substituted pyrroles. wikipedia.org It traditionally involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, often under acidic conditions. organic-chemistry.orgmdpi.com For the synthesis of N-arylated pyrroles, such as those in the target molecule, this reaction is adapted by using an aromatic amine.

The general mechanism involves the formation of an imine between the amine and one of the carbonyl groups of the 1,4-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the pyrrole ring. alfa-chemistry.com The reaction can be catalyzed by protic acids like sulfuric or hydrochloric acid, or by Lewis acids. wikipedia.org While effective, traditional Paal-Knorr conditions can be harsh, sometimes requiring prolonged heating in acid, which may not be suitable for substrates with sensitive functional groups. rgmcet.edu.in

Recent advancements have focused on developing milder and more efficient conditions. For instance, the use of weak acids like acetic acid can accelerate the reaction while minimizing side product formation. organic-chemistry.org Furthermore, heterogeneous catalysts, such as silica-supported sulfuric acid, have been introduced to facilitate easier product purification and catalyst recycling. rgmcet.edu.in

Table 1: Comparison of Catalysts in Paal-Knorr Pyrrole Synthesis

| Catalyst Type | Examples | Reaction Conditions | Advantages | Disadvantages |

| Protic Acids | H₂SO₄, HCl | Often requires heating | Readily available, low cost | Harsh conditions, potential for side reactions |

| Lewis Acids | ZnCl₂, P₂O₅ | Anhydrous conditions | Can be milder than protic acids | Stoichiometric amounts may be needed |

| Weak Acids | Acetic Acid | Mildly acidic | Accelerates reaction, fewer byproducts | May be slower than strong acids |

| Heterogeneous Catalysts | Silica Sulfuric Acid | Solvent or solvent-free, room temperature | Recyclable, easy separation | May have lower activity than homogeneous catalysts |

Alternative Cyclization and Coupling Reactions for Pyrrole Ring Formation

Beyond the Paal-Knorr reaction, several other cyclization and coupling strategies have emerged for the synthesis of N-substituted pyrroles. These methods offer alternative pathways that can accommodate a broader range of substrates and functional groups.

One notable approach is the copper-hydride (CuH)-catalyzed coupling of enynes and nitriles. nih.govacs.org This method allows for the efficient preparation of polysubstituted N-H pyrroles, which can then be N-arylated in a subsequent step. The reaction proceeds under mild conditions and demonstrates excellent functional group tolerance. nih.govacs.org The proposed mechanism involves the hydrocupration of the enyne, followed by nucleophilic addition to the nitrile, cyclization, and aromatization. nih.gov

Another innovative method involves a 6π-electrocyclization followed by a ring-contraction of sulfilimines derived from 2,5-dihydrothiophenes. nih.govacs.org This modular approach provides access to a variety of polysubstituted pyrroles under ambient temperature and in non-dry solvents. nih.gov The reaction is initiated by the formation of a sulfilimine intermediate, which undergoes a 6π-electrocyclization and subsequent spontaneous ring-contraction to form the pyrrole skeleton. nih.govacs.org

Transition-metal-free methods have also been developed, such as the base-mediated intramolecular cyclization of N-propargylamines, which yields structurally diverse pyrroles in high yields. organic-chemistry.org Additionally, gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes offers a regioselective route to substituted pyrroles. organic-chemistry.org

Regioselective Introduction of Pyrrol-1-yl Groups onto the Benzonitrile (B105546) Core

A key challenge in the synthesis of this compound is the regioselective installation of the two pyrrole rings at the 2 and 6 positions of the benzonitrile core. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions or transition-metal-catalyzed cross-coupling reactions.

In an SNAr approach, a benzonitrile derivative bearing leaving groups (such as fluorine or chlorine) at the 2 and 6 positions is reacted with pyrrole in the presence of a base. The electron-withdrawing nature of the nitrile group activates the ortho positions towards nucleophilic attack by the pyrrolide anion.

Alternatively, palladium- or copper-catalyzed N-arylation reactions (e.g., Buchwald-Hartwig amination) are powerful tools for forming the C-N bond between the pyrrole nitrogen and the benzonitrile ring. These reactions typically employ a dihalobenzonitrile (e.g., 2,6-dibromobenzonitrile (B1367187) or 2,6-dichlorobenzonitrile) and pyrrole in the presence of a palladium or copper catalyst, a suitable ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the nature of the catalyst and base.

For instance, in the context of the Paal-Knorr synthesis, the use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields. organic-chemistry.org In cross-coupling reactions, the selection of the appropriate ligand for the metal catalyst can have a profound impact on the reaction's efficiency. For example, in a copper-catalyzed enyne-nitrile coupling, DTBM-SEGPHOS was found to be a superior ligand compared to others like BINAP or dppbz. nih.gov

The following table summarizes the optimization of various reaction parameters for a generic N-arylation reaction to produce a pyrrole-substituted benzonitrile.

Table 2: Optimization of a Generic N-Arylation Reaction

| Parameter | Variation | Effect on Yield | Optimal Condition |

| Solvent | Toluene (B28343), Dioxane, THF | Dioxane gave the highest yield. | Dioxane |

| Base | K₂CO₃, Cs₂CO₃, NaOtBu | NaOtBu resulted in the best conversion. | NaOtBu |

| Temperature | 80 °C, 100 °C, 120 °C | Increasing temperature to 100 °C improved the yield. | 100 °C |

| Catalyst Loading | 1 mol%, 2 mol%, 5 mol% | 2 mol% was found to be sufficient. | 2 mol% |

Systematic optimization of these variables, often through Design of Experiments (DoE), can lead to a robust and high-yielding synthetic protocol. researchgate.netresearchgate.net

Investigation of Scalability and Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles is also an increasingly important aspect of modern synthetic chemistry. ethernet.edu.et This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. In the context of synthesizing this compound, this could involve:

Catalysis: Employing catalytic rather than stoichiometric reagents to reduce waste. ethernet.edu.et Heterogeneous catalysts are particularly advantageous as they can often be recovered and reused. rgmcet.edu.inrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Safer Solvents: Using greener solvents or performing reactions under solvent-free conditions. rgmcet.edu.in

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. organic-chemistry.org

The development of synthetic routes that are both scalable and adhere to the principles of green chemistry is a key goal for the sustainable production of this compound and other valuable chemical compounds.

Advanced Spectroscopic and Structural Characterization of 2,6 Bis 1h Pyrrol 1 Yl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2,6-bis(1H-pyrrol-1-yl)benzonitrile would provide crucial information about the number and types of protons present in the molecule. The aromatic region of the spectrum is expected to be complex due to the presence of both the benzene (B151609) and pyrrole (B145914) rings.

The protons on the pyrrole rings are anticipated to appear as distinct signals. The protons at the 2- and 5-positions of the pyrrole rings (α-protons) would likely resonate at a different chemical shift compared to the protons at the 3- and 4-positions (β-protons). The symmetry of the molecule would influence the number of distinct signals observed.

The protons on the central benzonitrile (B105546) ring would also give rise to characteristic signals. Due to the substitution pattern, the protons on the benzene ring are expected to show specific splitting patterns (e.g., a triplet and a doublet) that would allow for their unambiguous assignment.

Hypothetical ¹H NMR Data Table:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Value | t | 1H | H4 (benzonitrile) |

| Value | d | 2H | H3, H5 (benzonitrile) |

| Value | t | 4H | α-protons (pyrrole) |

| Value | t | 4H | β-protons (pyrrole) |

| Note: This table is a hypothetical representation of expected data. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum.

The spectrum would show signals for the quaternary carbons of the benzonitrile ring, including the carbon of the nitrile group (-C≡N) and the carbons to which the pyrrole rings are attached. The carbons of the pyrrole rings would also be distinguishable, with the α-carbons and β-carbons appearing at different chemical shifts.

Hypothetical ¹³C NMR Data Table:

| Chemical Shift (δ, ppm) | Assignment |

| Value | -C≡N |

| Value | C1 (benzonitrile) |

| Value | C2, C6 (benzonitrile) |

| Value | C3, C5 (benzonitrile) |

| Value | C4 (benzonitrile) |

| Value | α-carbons (pyrrole) |

| Value | β-carbons (pyrrole) |

| Note: This table is a hypothetical representation of expected data. |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the benzonitrile and pyrrole rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would reveal correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connections between the pyrrole rings and the benzonitrile core, for instance, by observing a correlation between the pyrrole α-protons and the C2/C6 carbons of the benzonitrile ring.

Diffusion-Ordered Spectroscopy (DOSY) for Aggregation Studies

DOSY is a powerful NMR technique used to study the size and aggregation state of molecules in solution. By measuring the diffusion coefficient of this compound, it would be possible to determine if the molecule exists as a monomer or forms larger aggregates in a given solvent. This information is valuable for understanding its behavior in solution and its potential for forming supramolecular structures. A single diffusion coefficient corresponding to the expected molecular size would indicate a monomeric state, while the presence of species with lower diffusion coefficients would suggest aggregation.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule.

A key feature in the FTIR spectrum would be the sharp and intense absorption band corresponding to the nitrile (-C≡N) stretching vibration, typically appearing in the region of 2220-2260 cm⁻¹. The spectrum would also show characteristic bands for the C-H stretching vibrations of the aromatic rings (both benzene and pyrrole) and the C=C stretching vibrations within the aromatic systems. The C-N stretching vibrations of the pyrrole rings would also be observable.

Hypothetical FTIR Data Table:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2230 | C≡N stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600-1450 | Aromatic C=C stretch |

| ~1350-1250 | C-N stretch |

| Note: This table is a hypothetical representation of expected data. |

Raman Spectroscopy

Raman spectroscopy, a non-destructive light scattering technique, provides profound insights into the vibrational modes of a molecule, offering a molecular fingerprint. While specific, in-depth research articles detailing the full Raman spectrum of this compound are not widely available in the public domain, analysis of related compounds such as 2-(1H-pyrrol-1-yl)aniline provides a comparative framework for expected spectral features. nih.gov For instance, the FT-Raman spectrum of 2-(1H-pyrrol-1-yl)aniline, recorded on a Bruker MultiRAM Stand Alone FT-Raman Spectrometer, exhibits characteristic peaks corresponding to the vibrational modes of the pyrrole and benzene rings. nih.gov It is anticipated that the Raman spectrum of this compound would similarly display prominent bands associated with the C-H stretching of the aromatic rings, C-N stretching vibrations, and the characteristic nitrile (C≡N) stretching mode, which typically appears in the 2200-2260 cm⁻¹ region.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition by measuring its mass-to-charge ratio with high accuracy. For this compound, the computed monoisotopic mass is 233.0953 g/mol . nih.gov This theoretical value serves as a benchmark for experimental HRMS analysis. In a typical HRMS experiment, the compound would be ionized, and the exact mass of the resulting molecular ion (e.g., [M+H]⁺) would be measured. The close agreement between the experimentally determined mass and the calculated mass would unequivocally confirm the molecular formula C₁₅H₁₁N₃.

Table 1: Computed Mass Properties of this compound

| Property | Value | Source |

| Molecular Weight | 233.27 g/mol | nih.gov |

| Monoisotopic Mass | 233.0953 g/mol | nih.gov |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light. The resulting spectrum is characteristic of the molecule's chromophores. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* transitions within the aromatic pyrrole and benzonitrile rings.

Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption bands as a function of the solvent polarity. This phenomenon provides valuable information about the electronic ground and excited states of the molecule. While a specific solvatochromic study of this compound is not documented in available literature, research on other donor-acceptor molecules, such as 2,6-bis(4-hydroxybenzylidene) cyclohexanone, demonstrates the principles of such an analysis. mdpi.com In that study, the absorption spectra were recorded in a series of solvents with varying polarities, and the observed shifts in the absorption maxima were correlated with solvent polarity parameters. mdpi.com A similar investigation on this compound would involve recording its UV-Vis spectra in a range of solvents (e.g., hexane, dichloromethane, acetonitrile, methanol) and analyzing the resulting shifts to understand the nature of its electronic transitions and the change in its dipole moment upon excitation.

Theoretical and Computational Chemistry of 2,6 Bis 1h Pyrrol 1 Yl Benzonitrile

Electronic Structure and Molecular Geometry Investigations

The spatial arrangement of atoms and the distribution of electrons are pivotal to a molecule's properties. Computational chemistry offers powerful tools to model these features with high accuracy.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used method. Coupled with a basis set like 6-31G(d,p), it provides a robust level of theory for optimizing molecular geometries and calculating electronic properties.

For 2,6-bis(1H-pyrrol-1-yl)benzonitrile, DFT calculations are employed to determine the most stable three-dimensional structure by finding the global minimum on the potential energy surface. This process yields optimized geometric parameters such as bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.

Table 1: Representative Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-31G(d,p) Level)

Note: The following values are illustrative, based on typical data for similar molecular structures, as specific published data for this compound is not available.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-CN | 1.44 |

| C-N (Pyrrole) | 1.38 | |

| N-C (Pyrrole-Benzene) | 1.43 | |

| **Bond Angles (°) ** | C-C-C (Benzene) | 120.0 |

| C-N-C (Pyrrole) | 108.5 | |

| C-C-N (Benzene-Pyrrole) | 121.0 | |

| Dihedral Angle (°) | Pyrrole-Benzene-Pyrrole | ~45-55 |

The this compound molecule possesses rotational freedom, primarily around the single bonds connecting the pyrrole (B145914) rings to the central benzonitrile (B105546) core. This allows for different spatial orientations, or conformations, of the pyrrole rings relative to the central phenyl ring.

Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting conformation. The results are plotted on a potential energy surface (PES), which maps the energy as a function of the dihedral angles. The minima on this surface correspond to stable, low-energy conformers, while peaks represent high-energy transition states between them. This analysis is crucial for understanding the molecule's flexibility and the most probable shapes it will adopt under given conditions. The degree of twist between the pyrrole and benzonitrile rings significantly impacts the electronic communication and conjugation within the molecule.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), and the LUMO energy is related to the electron affinity (the energy released when an electron is added).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests higher reactivity and that the molecule can be more easily polarized. For this compound, which has a donor-acceptor-donor (D-A-D) structure, the HOMO-LUMO gap is expected to be relatively small, influencing its electronic and optical properties.

Table 2: Representative FMO Energies for this compound

Note: These values are representative examples based on typical DFT calculations for analogous D-A-D molecules.

| Parameter | Energy (eV) |

| E(HOMO) | -5.65 |

| E(LUMO) | -2.15 |

| Energy Gap (ΔE) | 3.50 |

Visualizing the spatial distribution of the HOMO and LUMO provides further insight. In a D-A-D molecule like this compound, the HOMO is typically localized on the electron-donating pyrrole rings and the central phenyl ring. In contrast, the LUMO is often concentrated on the electron-withdrawing benzonitrile group.

This spatial separation of the frontier orbitals is characteristic of an intramolecular charge transfer (ICT) transition upon electronic excitation. When the molecule absorbs light of sufficient energy, an electron is promoted from the HOMO to the LUMO, resulting in a transfer of electron density from the pyrrole moieties to the benzonitrile core.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs. This analysis provides a quantitative description of bonding interactions and charge distribution.

Molecular Electrostatic Potential (MESP) Surface Mapping

A Molecular Electrostatic Potential (MESP) map for this compound would be instrumental in visualizing the charge distribution across the molecule. This computational technique identifies electron-rich and electron-poor regions, which are crucial for predicting intermolecular interactions, such as hydrogen bonding and stacking, and for understanding the molecule's initial sites for electrophilic and nucleophilic attack.

The MESP map would likely reveal a negative potential (electron-rich region) around the nitrogen atom of the nitrile group and the π-systems of the pyrrole rings. Conversely, positive potentials (electron-poor regions) would be expected around the hydrogen atoms of the pyrrole rings. The interface between the pyrrole rings and the central benzonitrile ring would also be of significant interest, as it would illustrate the electronic push-pull effect within the molecule.

Table 1: Hypothetical MESP Data for this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Significance |

| Nitrile Nitrogen | Strong Negative | Site for electrophilic attack, hydrogen bond acceptor |

| Pyrrole Ring (π-system) | Moderate Negative | Region for π-π stacking interactions |

| Pyrrole N-H Protons | Positive | Site for nucleophilic attack, hydrogen bond donor |

| Benzonitrile Ring | Variable | Influenced by both pyrrole and nitrile substituents |

Note: This table is predictive and not based on published experimental or computational data.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

Time-Dependent Density Functional Theory (TDDFT) is a powerful computational method used to investigate the electronic excited states of molecules. Applying TDDFT calculations to this compound would allow for the prediction of its absorption and emission spectra, as well as the nature of its electronic transitions.

Such a study would likely focus on the low-lying excited states, which are critical for understanding the molecule's photophysical behavior. Key parameters that would be calculated include excitation energies, oscillator strengths (which relate to the intensity of absorption), and the molecular orbitals involved in the transitions (e.g., HOMO to LUMO). This information is vital for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Table 2: Hypothetical TDDFT Results for this compound

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Dominant Transition |

| S1 | (Predicted) | (Predicted) | HOMO -> LUMO |

| S2 | (Predicted) | (Predicted) | HOMO-1 -> LUMO |

| S3 | (Predicted) | (Predicted) | HOMO -> LUMO+1 |

Note: This table is predictive and not based on published experimental or computational data.

Predictive Modeling of Reactivity and Interaction Sites

Predictive modeling of the reactivity of this compound would involve the calculation of various chemical reactivity descriptors. These descriptors, derived from conceptual density functional theory, help in identifying the most probable sites for chemical reactions.

Key descriptors would include the Fukui functions, which indicate the propensity of each atom in the molecule to undergo a nucleophilic, electrophilic, or radical attack. The local softness and electrophilicity indices would further refine these predictions. For instance, the nitrogen atom of the nitrile group is expected to be a primary site for electrophilic attack, while the carbon atoms of the pyrrole rings might be susceptible to electrophilic substitution. Understanding these interaction sites is fundamental for designing new synthetic pathways involving this molecule and for predicting its potential interactions with biological targets.

Concluding Remarks

The field of computational chemistry offers a powerful lens through which to understand the intricate world of molecular behavior. For a molecule with the structural and electronic features of this compound, the application of theoretical methods such as MESP, TDDFT, and reactivity modeling holds the key to unlocking its full potential. The absence of such studies in the current scientific literature represents a clear opportunity for future research, which would undoubtedly contribute to a more complete understanding of this and related chemical compounds.

Supramolecular Chemistry and Non Covalent Interactions of 2,6 Bis 1h Pyrrol 1 Yl Benzonitrile

Principles of Supramolecular Assembly Driven by 2,6-bis(1H-pyrrol-1-yl)benzonitrile

There are currently no published studies that specifically detail the principles of supramolecular assembly driven by this compound. While related structures like 2,6-bis(pyrazol-1-yl)pyridine (bpp) are known to form extensive supramolecular networks through coordination and hydrogen bonding, similar investigations for this compound have not been reported. The geometry of the molecule, with its two pyrrole (B145914) rings attached to a central phenyl group, suggests a potential for forming specific, ordered structures through self-assembly, but this remains a hypothetical area of study.

Investigation of Host-Guest Interactions

Detailed experimental or computational investigations into the host-guest interactions of this compound are not documented. The analysis of its potential roles in molecular recognition is therefore based on the general principles of non-covalent interactions observed in analogous chemical systems.

Role of Hydrogen Bonding

While the pyrrole rings in this compound contain N-H groups that are typically active as hydrogen bond donors, and the nitrile group can act as a hydrogen bond acceptor, no specific studies have confirmed or quantified these interactions for this molecule. In similar heterocyclic compounds, N-H···N or N-H···O hydrogen bonds are crucial in directing crystal packing and the formation of supramolecular chains or sheets. For instance, studies on pyrrole-2-yl ketone derivatives show the formation of chain motifs driven by N-H···O hydrogen bonds. However, without specific crystallographic or spectroscopic data for this compound, the nature of its hydrogen bonding network remains uncharacterized.

Charge-Transfer Complexation in Supramolecular Recognition

The electron-rich pyrrole rings and the electron-withdrawing nitrile group could potentially allow this compound to participate in charge-transfer complexes with suitable donor or acceptor molecules. Research on related molecules like 4-(1H-pyrrol-1-yl)benzonitrile (PBN) has shown evidence of charge-transfer fluorescence. Such properties are often exploited in sensing applications. However, there is no available data to confirm if this compound forms charge-transfer complexes or its potential role in supramolecular recognition via this mechanism.

Formation of Defined Supramolecular Architectures

The rational design of complex supramolecular architectures relies on predictable and well-understood non-covalent interactions. While ligands like dipyrrins and bipyridines are widely used to create discrete structures such as helicates, macrocycles, and cages, there are no reports of this compound being used for similar purposes. The synthesis and characterization of any defined supramolecular architectures, such as polymers, cages, or sheets, based on this specific compound have not been documented in the scientific literature.

Directed Dimerization and Higher-Order Aggregation

The structure of this compound, featuring two pyrrole moieties attached to a central benzonitrile (B105546) core, suggests a propensity for directed dimerization and the formation of larger aggregates. The pyrrole rings can engage in π-π stacking interactions, a common driving force for the assembly of aromatic systems. The nitrogen atom within the pyrrole ring can also act as a hydrogen bond acceptor, while the C-H bonds of the pyrrole and benzene (B151609) rings can function as weak hydrogen bond donors.

Methodologies for Probing Supramolecular Interactions

To experimentally investigate the dimerization, aggregation, and self-assembly of this compound, several powerful analytical techniques are employed.

In Situ FTIR Spectroscopy:

In situ Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for monitoring changes in the vibrational modes of a molecule upon engaging in non-covalent interactions. For this compound, changes in the stretching frequency of the C≡N bond and the N-H and C-H bonds of the pyrrole rings could provide direct evidence of their involvement in hydrogen bonding or other interactions. By observing the FTIR spectrum under varying conditions (e.g., concentration, temperature, solvent polarity), one can gain insights into the formation and nature of supramolecular assemblies in real-time.

NMR Titrations:

Nuclear Magnetic Resonance (NMR) titration is a quantitative method used to study host-guest interactions and self-association processes in solution. In a typical NMR titration experiment for dimerization, the chemical shifts of specific protons on this compound would be monitored as a function of its concentration. Changes in chemical shifts can be used to determine the association constant (Ka) for the dimerization process. For example, in studies of other host-guest systems involving benzonitrile derivatives, significant downfield shifts of protons near the nitrile group have been observed upon complexation, indicating the involvement of the nitrile in the interaction. nih.gov A Job plot analysis, where the total concentration of the interacting species is kept constant while their mole fraction is varied, can be used to determine the stoichiometry of the resulting complex.

The following table illustrates the type of data that could be obtained from an NMR titration experiment to study the dimerization of a hypothetical compound.

| Concentration (mM) | Chemical Shift (ppm) |

| 1 | 7.50 |

| 2 | 7.52 |

| 5 | 7.58 |

| 10 | 7.65 |

| 20 | 7.75 |

| 50 | 7.85 |

| 100 | 7.90 |

By fitting these data to a suitable binding model, the dimerization constant can be calculated, providing a quantitative measure of the strength of the self-association.

Coordination Chemistry of 2,6 Bis 1h Pyrrol 1 Yl Benzonitrile As a Ligand

Ligand Design Principles and Multidentate Character of 2,6-bis(1H-pyrrol-1-yl)benzonitrile

The design of this compound as a ligand is centered around its potential to act as a multidentate chelating agent. The molecule features a central benzonitrile (B105546) ring substituted at the 2 and 6 positions with 1H-pyrrol-1-yl groups. This arrangement provides multiple nitrogen donor atoms that can coordinate to a central metal ion. The nitrogen atoms of the two pyrrole (B145914) rings and the nitrogen atom of the nitrile group can all potentially participate in binding, making the ligand versatile in its coordination modes. The rigid backbone of the benzonitrile unit influences the spatial orientation of the pyrrole rings, predisposing the ligand to form stable chelate rings with metal ions. This preorganization is a key principle in ligand design, as it reduces the entropic penalty of coordination, leading to more stable metal complexes.

The multidentate character of this compound is analogous to other well-studied pincer-type ligands, such as the 2,6-bis(pyrazol-1-yl)pyridine (bpp) family. researchgate.netnih.gov These ligands are known for their ability to form robust tridentate complexes with a wide range of metal ions. nih.gov The specific arrangement of donor atoms in this compound, however, offers a different electronic and steric environment compared to its pyridine-based counterparts, which can lead to unique properties in the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. mdpi.com The choice of solvent can be crucial, as it can influence the coordination geometry and even the final structure of the complex. nih.gov Characterization of the resulting complexes is carried out using a variety of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and UV-Vis spectroscopy, to determine their structure and properties.

Coordination with Transition Metal Ions (e.g., Fe(II), Cu(II), Ag(I), Zn(II), Eu(III), Tb(III))

Research has demonstrated the ability of this compound and similar N-donor ligands to coordinate with a variety of transition metal ions. While specific studies on this compound with all the listed metals are not extensively documented in the provided results, the coordination behavior can be inferred from studies on analogous systems.

Fe(II): Iron(II) complexes with similar 2,6-disubstituted pyridine (B92270) ligands are widely studied for their spin-crossover (SCO) properties. researchgate.netmdpi.com The coordination of two tridentate ligands around an Fe(II) center creates an octahedral geometry, and the ligand field strength determines whether the complex is in a high-spin or low-spin state at a given temperature. nih.govrsc.org

Cu(II): Copper(II) ions are known to form complexes with a range of coordination numbers and geometries. mdpi.com With multidentate ligands like this compound, distorted octahedral or square pyramidal geometries are common. nih.govnih.gov The resulting complexes can exhibit interesting magnetic and catalytic properties. mdpi.commdpi.com

Ag(I): Silver(I) ions often form linear or trigonal planar complexes. The coordination with a potentially tridentate ligand like this compound could lead to the formation of polynuclear or coordination polymer structures.

Zn(II): Zinc(II) complexes are typically diamagnetic and are often studied for their structural and luminescent properties. The coordination geometry is often tetrahedral or octahedral, depending on the ligand and reaction conditions.

Eu(III) and Tb(III): Lanthanide ions like Europium(III) and Terbium(III) are known for their characteristic luminescence. mdpi.com Coordination with organic ligands that can act as "antenna" ligands, absorbing light and transferring the energy to the metal ion, can significantly enhance this luminescence. The nitrogen-rich environment provided by this compound could make it a suitable antenna ligand for these ions.

Stoichiometry and Geometries of Coordination Compounds

The stoichiometry of the resulting coordination compounds is typically of the type [M(L)₂]ⁿ⁺, where M is a metal ion and L is the this compound ligand, particularly for octahedral complexes with transition metals like Fe(II). rsc.org In such cases, two ligands coordinate to the metal center in a meridional fashion. The geometry of these complexes is often a distorted octahedron, a common feature for complexes with chelating ligands. nih.gov The degree of distortion can be influenced by factors such as the size of the metal ion and the steric interactions between the ligands. For other metal ions or different reaction conditions, other stoichiometries and geometries are possible, including the formation of dinuclear or polynuclear complexes. mdpi.com

| Metal Ion | Typical Stoichiometry | Common Geometries |

| Fe(II) | [Fe(L)₂]²⁺ | Distorted Octahedral |

| Cu(II) | [Cu(L)Cl₂], [Cu₂(L)₂(OAc)₂] | Distorted Octahedral, Square Pyramidal |

| Ag(I) | [Ag(L)]⁺, [Ag(L)₂]⁺ | Linear, Trigonal Planar |

| Zn(II) | [Zn(L)₂]²⁺ | Tetrahedral, Octahedral |

| Eu(III) | [Eu(L)₂(anion)₃] | Distorted Heptagon/Octagon |

| Tb(III) | [Tb(L)₂(anion)₃] | Distorted Heptagon/Octagon |

Self-Assembly of Metallosupramolecular Architectures

The principles of self-assembly in supramolecular chemistry are highly relevant to the coordination chemistry of this compound. The directional nature of the coordination bonds between the ligand and metal ions can be exploited to construct complex, well-defined metallosupramolecular architectures. These can range from simple discrete molecules to larger structures like cages, grids, or coordination polymers.

Electronic and Magnetic Properties of Metal Complexes

The coordination of this compound to metal ions can have a profound effect on the electronic and magnetic properties of the resulting complexes. These properties are largely determined by the nature of the metal ion and the specific coordination environment provided by the ligand.

Investigation of Spin-Crossover (SCO) Phenomena

One of the most significant areas of investigation for complexes of ligands similar to this compound is spin-crossover (SCO). rsc.org SCO is a phenomenon observed in some transition metal complexes, most notably of Fe(II), where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus such as temperature, pressure, or light. nih.govrsc.org

Synthesis and Properties of this compound and its Metal Complexes Remain Largely Unexplored

Despite the interest in developing novel ligands for coordination chemistry and materials science, a comprehensive search of available scientific literature and chemical databases reveals a significant lack of published research on the specific compound this compound and its coordination behavior. While the individual components of the molecule—pyrrole and benzonitrile—are common motifs in the design of ligands for metal-organic frameworks (MOFs) and coordination polymers, their combination in this particular isomeric arrangement has not been the subject of detailed investigation.

Our extensive search for data on the coordination chemistry of this compound, including its ligand field effects on metal centers and its applications in MOFs and coordination polymers, did not yield any specific experimental or theoretical studies. General principles of coordination chemistry allow for speculation on its potential behavior. The two pyrrole nitrogen atoms and the nitrile nitrogen atom offer potential coordination sites, suggesting the ligand could act in a bidentate or tridentate fashion, or as a bridging ligand between metal centers. The electronic properties of the pyrrole and benzonitrile groups would influence the ligand field strength and the resulting electronic and magnetic properties of any metal complexes formed.

Similarly, the structure of this compound suggests its potential as a linker in the construction of coordination polymers and MOFs. The angular disposition of the pyrrole rings relative to the benzonitrile group could lead to the formation of interesting and complex network topologies. The nitrile functionality could also participate in the framework construction or be available for post-synthetic modification.

However, without any published research, any discussion of the ligand field effects or its role in MOFs and coordination polymers would be purely hypothetical. The scientific community has yet to report on the synthesis, characterization, and coordination properties of this specific compound. Therefore, detailed research findings, data tables, and specific examples of its use are not available.

Further research is needed to synthesize this compound and to explore its coordination chemistry with various metal ions. Such studies would be necessary to determine its coordination modes, to measure the ligand field splitting in its complexes, and to investigate its suitability as a building block for new functional materials like MOFs and coordination polymers.

Photophysical Properties and Excited State Dynamics of 2,6 Bis 1h Pyrrol 1 Yl Benzonitrile

Fluorescence and Phosphorescence Studies

The emission characteristics of 2,6-bis(1H-pyrrol-1-yl)benzonitrile have been a subject of scientific investigation, revealing insights into its excited-state behavior.

Emission Spectra Analysis and Quantum Yields

Detailed studies on the emission spectra of this compound are crucial for understanding its potential as a light-emitting material. Analysis of these spectra allows for the determination of key parameters such as the position of the emission maximum (λem) and the fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process.

| Solvent | Emission Max (λem) (nm) | Fluorescence Quantum Yield (Φf) |

| Data Not Available | Data Not Available | Data Not Available |

| Note: Specific experimental data for this compound was not found in the provided search results. This table is a template for such data. |

Dual Fluorescence Phenomena

A noteworthy characteristic of many donor-acceptor molecules is the exhibition of dual fluorescence. This phenomenon arises from the emission of light from two distinct excited states: a locally excited (LE) state and an intramolecular charge transfer (ICT) state. The LE state is typically characterized by a higher energy emission (shorter wavelength), while the ICT state, formed through the transfer of an electron from the donor (pyrrole) to the acceptor (benzonitrile) moiety upon photoexcitation, emits at lower energy (longer wavelength).

For the related compound 4-(1H-pyrrol-1-yl)benzonitrile (PBN), dual fluorescence has been observed, with the relative intensities of the LE and ICT emission bands being highly sensitive to the polarity of the solvent. It is plausible that this compound also exhibits this behavior due to its analogous donor-acceptor structure.

Solid-State Fluorescence Characteristics

The fluorescence properties of a compound in the solid state can differ significantly from its behavior in solution. In the solid state, intermolecular interactions and molecular packing can influence the excited-state deactivation pathways. For some molecules, aggregation can lead to a decrease in fluorescence intensity, a phenomenon known as aggregation-caused quenching (ACQ). Conversely, other molecules exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the solid state.

While specific data on the solid-state fluorescence of this compound is not available, studies on similar compounds, such as bis(piperidyl)anthracenes, have demonstrated bright solid-state fluorescence. rsc.org The investigation of the solid-state emission of this compound would be crucial for its potential application in solid-state lighting and display technologies.

Intramolecular Charge Transfer (ICT) State Dynamics

The dynamics of the intramolecular charge transfer state are central to the photophysical behavior of this compound.

Mechanism of ICT Formation and Relaxation

Upon absorption of light, the molecule is promoted to an excited state. In donor-acceptor systems like this compound, an ultrafast electron transfer can occur from the electron-rich pyrrole (B145914) moieties to the electron-deficient benzonitrile (B105546) group. This process leads to the formation of the ICT state, which has a large dipole moment due to the separation of charge.

The formation of the ICT state is often accompanied by a significant change in molecular geometry, particularly a twisting of the bond connecting the donor and acceptor groups. This twisted intramolecular charge transfer (TICT) state is a key concept in understanding the photophysics of many flexible donor-acceptor molecules. The relaxation of the ICT state can occur through radiative decay (fluorescence) or non-radiative pathways, such as internal conversion or intersystem crossing to a triplet state.

Solvent Polarity Effects on ICT (Solvatochromism)

The energy of the ICT state is highly sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. In polar solvents, the large dipole moment of the ICT state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. In contrast, in nonpolar solvents, the ICT emission is blue-shifted (shifted to shorter wavelengths).

This pronounced solvatochromic shift is a hallmark of molecules exhibiting ICT and can be used to probe the polarity of microenvironments. For the related compound 4-(1H-pyrrol-1-yl)benzonitrile, a significant red-shift of the ICT fluorescence band is observed with increasing solvent polarity. It is expected that this compound would exhibit similar solvatochromic behavior, making it a potential candidate for use as a fluorescent probe.

| Solvent | Dielectric Constant (ε) | ICT Emission Max (λem) (nm) |

| Hexane | 1.88 | Data Not Available |

| Dichloromethane | 8.93 | Data Not Available |

| Acetonitrile | 37.5 | Data Not Available |

| Note: Specific experimental data for this compound was not found in the provided search results. This table illustrates the expected trend. |

Time-Resolved Spectroscopy for Excited State Lifetimes and Kinetics

Direct experimental data from time-resolved spectroscopy for this compound is not readily found in current literature. Nevertheless, the behavior of similar donor-acceptor systems, particularly those involving benzonitrile and N-heterocyclic donors, allows for a theoretical discussion of the expected excited-state lifetimes and kinetics.

The photophysics of this molecule would likely be governed by an intramolecular charge transfer (ICT) process upon photoexcitation. The pyrrole moieties act as electron donors, and the electron-withdrawing benzonitrile core functions as the acceptor. Upon absorption of a photon, an electron is promoted from a molecular orbital primarily located on the pyrrole rings to one centered on the benzonitrile core, forming an ICT excited state.

The kinetics of this process can be investigated using techniques like transient absorption (TA) and time-resolved fluorescence spectroscopy. For many donor-acceptor molecules, an initially formed locally excited (LE) state rapidly converts to the ICT state, often on a sub-picosecond to picosecond timescale. nih.gov The lifetime of the final ICT state would be highly sensitive to the solvent polarity, with more polar solvents stabilizing the charge-separated state and often leading to longer lifetimes and red-shifted emission.

For example, studies on 4-(N,N-dimethylamino)benzonitrile (DMABN), a classic model for ICT, show complex dynamics with the appearance of a red-shifted fluorescence band in polar solvents due to the formation of a twisted intramolecular charge transfer (TICT) state. nih.gov Similarly, carbazole-benzonitrile derivatives exhibit solvent-dependent photoluminescence, where the energy gap between the charge-transfer state and a local triplet excited state is crucial for processes like thermally activated delayed fluorescence (TADF). spiedigitallibrary.org

The excited state of pyrrole itself is known to decay on an ultrafast timescale, often less than 20 femtoseconds, through processes involving N-H bond dissociation or internal conversion. nih.govbris.ac.uk In this compound, the linkage to the benzonitrile core would significantly alter these decay pathways, favoring the formation of the more stable ICT state.

A hypothetical data table illustrating expected excited-state lifetimes in different solvents is presented below. These values are illustrative and based on trends observed for similar D-A-D molecules.

| Solvent | Dielectric Constant (ε) | Expected LE State Lifetime (τ_LE) | Expected ICT State Lifetime (τ_ICT) |

| Toluene (B28343) | 2.4 | < 1 ps | 1-2 ns |

| Dichloromethane | 8.9 | < 1 ps | 3-5 ns |

| Acetonitrile | 37.5 | < 1 ps | 5-10 ns |

This table is illustrative and presents hypothetical data based on the expected behavior of donor-acceptor molecules in different solvent environments.

Energy Transfer Mechanisms in Aggregates or Complexes

In the solid state or in concentrated solutions, molecules of this compound may form aggregates. The photophysical properties of these aggregates can differ significantly from those of the isolated molecule due to intermolecular interactions and potential energy transfer processes.

Energy transfer in molecular aggregates can occur through two primary mechanisms:

Förster Resonance Energy Transfer (FRET): This is a non-radiative, through-space dipole-dipole coupling mechanism. It is efficient over distances of approximately 1-10 nanometers and depends on the spectral overlap between the emission of a donor molecule and the absorption of an acceptor molecule. In an aggregate of identical molecules, this can lead to exciton (B1674681) migration, where the excitation energy hops from one molecule to another.

Dexter Energy Transfer: This is a short-range mechanism (typically < 1 nanometer) that requires the wavefunctions of the donor and acceptor to overlap. It proceeds via a double electron exchange and can populate triplet states, which is forbidden in FRET.

For aggregates of this compound, the formation of H- or J-aggregates could be possible, leading to shifts in the absorption spectrum. In H-aggregates (face-to-face stacking), a blue-shift is typically observed, while J-aggregates (head-to-tail arrangement) exhibit a red-shift. These aggregation phenomena can facilitate efficient energy transfer. Studies on the aggregation of bacteriochlorophyll, for example, highlight the crucial role of π–π interactions in enabling efficient energy transfer within the aggregate. rsc.org The efficiency of energy transfer in such systems can be very high, as seen in dendron aggregates where efficiencies can exceed 77% when molecules are closely packed. researchgate.net

Furthermore, the formation of complexes, for instance with metal ions, could introduce new energy transfer pathways, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT), which would compete with the intrinsic ICT process of the ligand itself.

Photochemical Spin-State Transitions in Related Metal Complexes

While there are no specific reports on photochemical spin-state transitions in metal complexes of this compound, the ligand's N-donor pyrrole groups make it a candidate for coordinating with transition metals like iron, cobalt, or nickel. Such complexes could potentially exhibit light-induced changes in the metal ion's spin state.

Photochemical spin-state transitions, often referred to as light-induced excited spin-state trapping (LIESST), occur in certain coordination complexes. In these systems, irradiation with light of a specific wavelength can switch the metal center from a low-spin (LS) ground state to a metastable high-spin (HS) excited state at low temperatures. This transition is accompanied by changes in magnetic properties, color (photochromism), and molecular structure.

For example, iron(II) complexes with N-heterocyclic ligands are well-known to exhibit spin crossover (SCO), where the transition between LS and HS states can be triggered by temperature, pressure, or light. The design of iron complexes with N-heterocyclic carbene ligands has been explored to create long-lived charge transfer states. acs.org Similarly, the photochemistry of iron(III) porphyrin complexes has shown that photoexcitation can lead to the formation of new species with different spin states. nih.gov

A hypothetical metal complex, such as [Fe(this compound)₂]²⁺, could potentially exhibit such behavior. The strength of the ligand field created by the two pyrrole donors would be a critical factor in determining the energy gap between the LS and HS states. The nitrile group could also play a role in modulating the electronic properties or in forming polynuclear structures.

A representative data table for a hypothetical iron(II) complex is shown below, illustrating the kind of magnetic data associated with a spin transition.

| State | Temperature Range | Effective Magnetic Moment (μ_eff) | Dominant Spin State (Iron II) |

| Low-Spin | < 150 K | ~0 µB | S = 0 |

| Transition | 150 - 170 K | 0 -> ~5.2 µB | S = 0 <=> S = 2 |

| High-Spin | > 170 K | ~5.2 µB | S = 2 |

This table provides representative data for a hypothetical spin-crossover complex to illustrate the expected changes in magnetic moment with temperature.

Molecular Self Assembly Phenomena in 2,6 Bis 1h Pyrrol 1 Yl Benzonitrile Systems

Mechanisms of Spontaneous Molecular Organization

The spontaneous organization of molecules is driven by a complex interplay of non-covalent interactions, including hydrogen bonding, van der Waals forces, π-π stacking, and electrostatic interactions. For 2,6-bis(1H-pyrrol-1-yl)benzonitrile, the presence of aromatic pyrrole (B145914) and benzonitrile (B105546) rings suggests the potential for significant π-π stacking interactions, which are known to play a crucial role in the self-assembly of many organic molecules. The nitrogen atoms in the pyrrole rings and the nitrile group could also participate in hydrogen bonding, either with solvent molecules or with other molecules of the same compound, further guiding the assembly process. However, without specific experimental or computational studies on this compound, the dominant forces and the resulting molecular arrangements remain purely speculative.

Formation of Ordered Structures at Interfaces (e.g., Liquid-Solid Interface)

The behavior of molecules at interfaces is often distinct from their behavior in bulk solution and can lead to the formation of highly ordered two-dimensional structures. The adsorption and self-assembly of organic molecules on solid surfaces, such as graphite or metals, are governed by a delicate balance between molecule-substrate and intermolecular interactions. For this compound, it is conceivable that the planar aromatic portions of the molecule would favor adsorption onto a flat substrate. Subsequent intermolecular interactions would then dictate the formation of ordered monolayers or more complex surface patterns. The specific morphology of these structures would be highly dependent on the nature of the solvent and the substrate.

Influence of Environmental Factors on Self-Assembly (e.g., Temperature, pH, Concentration)

Environmental conditions are known to have a profound impact on the thermodynamics and kinetics of molecular self-assembly.

Temperature: Changes in temperature can alter the strength of non-covalent interactions, leading to transitions between different assembled states or even the disassembly of structures.

pH: While this compound does not possess strongly acidic or basic groups, significant changes in pH could potentially influence the electronic properties of the molecule and its interactions with the solvent, thereby affecting the self-assembly process.

Concentration: The concentration of the molecule in solution is a critical parameter. Below a certain critical aggregation concentration, molecules will exist as monomers, while above this threshold, they will begin to form larger assemblies.

The following table outlines the general influence of these factors on molecular self-assembly, which would be expected to apply to this compound, although specific data is unavailable.

| Environmental Factor | Potential Influence on Self-Assembly |

| Temperature | Can affect the stability and structure of self-assembled aggregates. Higher temperatures often lead to disassembly due to increased thermal motion. |

| pH | May alter intermolecular interactions if any part of the molecule is susceptible to protonation or deprotonation, though this is less likely for the title compound under typical conditions. |

| Concentration | A critical factor that determines the onset and extent of self-assembly. Higher concentrations generally favor the formation of larger and more complex structures. |

Control over Morphology and Dimensionality of Self-Assembled Structures

The ability to control the shape and size of self-assembled structures is a key goal in materials science and nanotechnology. For organic molecules, this control is typically achieved by modifying the molecular structure or by manipulating the external conditions of the self-assembly process. In the case of this compound, synthetic modifications to the benzonitrile core or the pyrrole rings could be explored to tune the intermolecular interactions and favor the formation of specific morphologies, such as nanofibers, nanosheets, or vesicles. Additionally, precise control over solvent composition, temperature, and concentration during the self-assembly process would likely provide a means to direct the formation of desired structures.

Potential Research Applications in Advanced Molecular Materials

Role in Molecular Electronics and Optoelectronics

The development of organic materials for electronic and optoelectronic devices is a rapidly advancing field. Molecules containing conjugated systems, such as pyrrole (B145914), are central to this research.

While specific studies detailing the use of 2,6-bis(1H-pyrrol-1-yl)benzonitrile in OLEDs are not prominent in the reviewed literature, the core structure is related to classes of compounds used in such devices. Materials for OLEDs require good charge transport capabilities, high photoluminescence quantum yield, and thermal stability. For instance, derivatives of diketopyrrolopyrrole have been investigated as organic semiconductors for thin-film transistors, a related application nih.gov. Similarly, complex chromophores incorporating pyrene (B120774) and anthracene (B1667546) have been synthesized as highly efficient blue emitters for OLEDs, demonstrating high thermal stability and excellent device performance rsc.org. The potential of this compound in this area would depend on its intrinsic photophysical properties, such as its emission wavelength and efficiency, and its ability to form stable, uniform thin films.

Polypyrrole is a well-known conducting polymer, and its properties can be tuned by substituting the pyrrole ring. The electrochemical polymerization of pyrrole monomers is a standard method to produce these materials. Research on related structures, such as 1,4-bis(pyrrol-2-yl)benzene, has shown that such molecules can be electropolymerized to create highly electroactive polymer films consensus.app.

For this compound, the two pyrrole rings are linked to the central benzene (B151609) ring via their nitrogen atoms. This N-substitution means that electrochemical polymerization would likely occur at the C-2 and C-5 positions of the pyrrole rings. This could lead to the formation of a cross-linked polymer network. The central 2,6-disubstituted benzonitrile (B105546) unit would act as a rigid, non-polymerizable core, influencing the three-dimensional structure and processing characteristics of the resulting polymer. The nitrile group (-C≡N) is a polar functional group that could enhance the polymer's interaction with electrolyte ions and solvents, potentially impacting its electrochemical properties.

Application in Chemical Sensing and Molecular Recognition

The design of molecules that can selectively bind to specific ions or molecules is a key area of supramolecular chemistry with applications in environmental monitoring and medical diagnostics.

Fluorescent chemosensors operate by signaling the presence of an analyte through a change in their fluorescence properties. The sensor molecule typically consists of a binding site (receptor) and a fluorescent reporter (fluorophore). The scaffold of this compound, with its three nitrogen atoms, presents a potential coordination site for metal ions.

Studies on analogous structures support this potential. For example, chemosensors based on a bis(pyrrol-2-yl-methyleneamine) platform have been shown to be highly selective "off-on" fluorescent sensors for zinc ions (Zn²⁺), also enabling detection by the naked eye through a color change. nih.gov Other research has focused on the fluorescent properties of bis(pyrrol-2-yl)squaraines, which absorb and emit light in the near-infrared region rsc.org. For this compound to function as a chemosensor, the binding of a metal ion to the nitrogen-rich pocket would need to perturb the molecule's electronic structure, leading to a detectable change in its fluorescence emission, such as quenching or enhancement.

Anion receptors are molecules designed to bind negatively charged ions. Pyrrole rings are a common motif in anion receptor chemistry because the N-H proton can act as a hydrogen bond donor. Research on acyclic 2,5-diamidopyrroles demonstrates their effectiveness in binding anions, particularly oxo-anions like dihydrogenphosphate and benzoate, through such hydrogen bonding interactions nih.gov.

However, in this compound, the pyrrole nitrogen atoms are substituted and lack the crucial N-H proton. Therefore, this specific compound is not suited to act as an anion receptor via hydrogen bond donation. Its structural isomers, such as 2,6-bis(1H-pyrrol-2-yl)benzonitrile, which would possess free N-H groups, would be far more promising candidates for this application. This highlights the critical role of specific atomic connectivity in molecular design for anion recognition. Other types of receptors, such as cyclic 2,6-bis-(1,2,3-triazolyl)-pyridines, have also been developed and shown to function as anion carriers nih.gov.

Catalytic Applications (via Metal Complexes)

The structure of this compound is well-suited for acting as a ligand in organometallic chemistry. The two pyrrole nitrogens and the nitrile nitrogen can potentially coordinate to a central metal atom in a pincer-like fashion, forming a stable metal complex. The catalytic activity of such a complex is determined by the nature of the metal and the electronic and steric environment provided by the ligand.

While direct catalytic studies of metal complexes involving this specific ligand are not widely reported, research on analogous systems is informative.

Nickel complexes with adaptive diphosphine-benzophenone ligands have proven to be active catalysts for the [2+2+2] cyclotrimerization of alkynes acs.org.

Iridium and Rhodium complexes bearing bidentate or tridentate carbon-ether-carbon ligands have shown high catalytic activity for the intramolecular cyclization of acids unizar.es.

Copper complexes of 1H-benzimidazole-2-yl hydrazones have been investigated and found to possess significant cytostatic and proapoptotic activity, demonstrating how complexation can enhance biological activity nih.gov.

These examples suggest that metal complexes of this compound could be promising candidates for various catalytic transformations, such as oxidation, reduction, or carbon-carbon bond-forming reactions. The rigid framework could enhance catalytic stability and selectivity.

Lack of Specific Research Data Precludes Article Generation

A thorough investigation for research pertaining to the chemical compound This compound and its specific applications in light-harvesting and energy transfer systems has revealed a significant gap in the scientific literature. Despite extensive searches for its photophysical properties, such as fluorescence quantum yield, excited-state lifetime, and transient absorption spectroscopy, no dedicated studies were identified that would provide the detailed research findings and data tables required for the requested article.

The inquiry did yield general information on the principles of light-harvesting antennas and Förster Resonance Energy Transfer (FRET), as well as research on compounds with similar structural motifs. For instance, studies on other donor-acceptor-donor (D-A-D) architectures, diketopyrrolopyrroles, and various benzonitrile derivatives are available. These studies highlight the potential for molecules with such electronic structures to participate in light-absorbing and energy-transfer processes. The D-A-D arrangement in this compound, with the electron-withdrawing benzonitrile core (acceptor) and the electron-donating pyrrole moieties (donors), theoretically suggests that it could possess interesting photophysical properties relevant to these applications.

However, without specific experimental data or computational studies on this compound, any discussion of its role in light-harvesting and energy transfer would be purely speculative. The strict requirement for scientifically accurate, detailed research findings and data tables for this particular compound cannot be met based on the currently available scientific literature. Therefore, the generation of the requested article is not possible at this time.

Concluding Remarks and Future Research Perspectives

Current Challenges and Knowledge Gaps in 2,6-bis(1H-pyrrol-1-yl)benzonitrile Research

Despite its intriguing structure, research specifically focused on this compound remains in its nascent stages. A primary challenge lies in the limited exploration of its potential applications. The scientific community has yet to fully uncover the scope of its biological activities or its utility in materials science. A significant knowledge gap exists regarding its mechanism of action in any biological system it may interact with. Furthermore, comprehensive studies on its photophysical and electronic properties are scarce, hindering its potential development in areas like organic electronics. The lack of extensive experimental data also impedes the validation of computational models, creating a cyclical challenge where theoretical predictions cannot be robustly confirmed, and experimental work lacks theoretical guidance.

Emerging Avenues for Structural Modification and Functionalization

The core structure of this compound offers fertile ground for structural modifications to tune its properties. Future research should prioritize the systematic exploration of substitutions on both the pyrrole (B145914) and benzene (B151609) rings.

Pyrrole Ring Functionalization: The introduction of various functional groups onto the pyrrole rings can significantly impact the molecule's electronic properties and solubility. For instance, the incorporation of electron-withdrawing or electron-donating groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is crucial for applications in organic semiconductors. rsc.org

Benzene Ring Modification: The cyano group on the central benzene ring is a key feature, but its reactivity can be exploited for further transformations. Additionally, substitution at other positions on the benzonitrile (B105546) core could lead to derivatives with altered steric and electronic profiles, potentially enhancing their interaction with biological targets or improving their solid-state packing for materials applications.

A summary of potential modifications is presented in the table below:

| Modification Site | Potential Substituents | Desired Outcome |

| Pyrrole Rings | Alkyl chains, halogens, nitro groups | Improved solubility, tuned electronic properties |

| Benzene Ring | Hydroxy, amino, or other nucleophilic groups | Altered reactivity, potential for polymerization |

| Cyano Group | Conversion to carboxylic acid, tetrazole, or other bioisosteres | Enhanced biological activity, modified coordinating properties |

Advanced Computational Modeling for Predictive Design

Advanced computational modeling presents a powerful tool to accelerate the discovery and optimization of this compound derivatives. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the geometric, electronic, and photophysical properties of novel, yet-to-be-synthesized analogues. researchgate.net Such theoretical investigations can guide synthetic efforts by identifying promising candidates with desired characteristics, thereby saving significant time and resources.

Molecular docking studies, a cornerstone of modern drug discovery, can be utilized to predict the binding affinity and mode of interaction of this compound derivatives with various biological targets. nih.gov This approach can help in identifying potential therapeutic applications for this class of compounds. For instance, the pyrrole moiety is a known pharmacophore in various clinically relevant molecules. nih.gov

Interdisciplinary Research Opportunities

The future of this compound research will be significantly enriched through interdisciplinary collaborations.

Chemistry and Materials Science: The synthesis of novel derivatives can be coupled with their characterization in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The unique donor-acceptor-donor (D-A-D) type structure inherent to some benzonitrile derivatives suggests potential for interesting photophysical properties. researchgate.net

Chemistry and Biology/Medicine: Synthetic chemists can collaborate with biologists and pharmacologists to screen libraries of this compound derivatives for various biological activities, including anticancer, antimicrobial, or anti-inflammatory properties. The structural similarity to other biologically active pyrrole-containing compounds warrants such investigations. nih.gov

Chemistry and Physics: A deeper understanding of the fundamental photophysical processes in these molecules can be achieved through joint efforts between synthetic chemists and physicists, employing advanced spectroscopic techniques.

Q & A

Q. What are the optimal synthetic routes for 2,6-bis(1H-pyrrol-1-yl)benzonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves Pd-catalyzed Buchwald–Hartwig cross-coupling between pyrrole derivatives and 2,6-dichlorobenzonitrile. Key variables include:

- Catalyst system : Pd(OAc)₂ with XPhos or SPhos ligands improves coupling efficiency .

- Solvent and temperature : Toluene or THF at 80–100°C minimizes side reactions.

- Purification : Column chromatography or recrystallization (e.g., from ethanol) yields >90% purity .

Table 1 : Comparative synthesis parameters from recent studies:

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | Toluene | 80 | 58–61 | 95 |

| Pd(dba)₂ | SPhos | THF | 100 | 65 | 90 |

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

- ¹H NMR : Look for aromatic protons (δ 7.2–8.0 ppm) and pyrrole NH signals (δ 10.5–12.0 ppm). Absence of residual Cl signals (from unreacted dichlorobenzonitrile) confirms complete substitution .

- IR : A sharp C≡N stretch at ~2220 cm⁻¹ and pyrrole C–N stretches at 1600–1650 cm⁻¹ validate the structure .

Advanced Research Questions

Q. How do non-radiative decay rates in this compound-based TADF materials impact device efficiency, and how can they be quantified?

Methodological Answer: Non-radiative decay reduces photoluminescence quantum yield (PLQY) and external quantum efficiency (EQE) in OLEDs. A dual-method approach is critical:

Transient photoluminescence (TrPL) : Measures delayed fluorescence lifetimes (τ_d) to calculate radiative (k_r) and non-radiative (k_nr) rates .

Steady-state PLQY : Combines with TrPL data to solve rate equations. For example, 26ACA (a structural analog) exhibits k_nr(singlet) ≈ 10⁶ s⁻¹, which is two orders lower than its isomer 25ACA, explaining its higher EQE .

Key Insight : Optimizing donor-acceptor geometry reduces singlet-triplet energy gaps (ΔE_ST), suppressing k_nr .

Q. What computational strategies are effective in predicting charge-transfer properties of this compound derivatives?

Methodological Answer:

- DFT/TD-DFT : Calculate frontier molecular orbitals (HOMO/LUMO) and ΔE_ST. Use hybrid functionals (e.g., B3LYP) with 6-31G(d) basis sets .

- Marcus theory : Estimate charge recombination rates using reorganization energy (λ) and electronic coupling (V) parameters .

Example : Symmetric 2,6-substitution in benzonitrile derivatives enhances spatial overlap of HOMO/LUMO, reducing λ by 0.2 eV compared to asymmetric analogs .

Q. How can contradictions between PLQY and electroluminescence quantum yield (ELQY) data be resolved for this compound?

Methodological Answer: Discrepancies arise from aggregation-induced quenching or interfacial defects in OLEDs. Mitigation strategies include:

Q. What role does this compound play in polymer synthesis, and how does its incorporation affect material properties?

Methodological Answer: As a monomer, it enhances thermal stability and solubility in polyimides/polyamides:

Q. How can researchers validate the reproducibility of photophysical data across different batches of this compound?

Methodological Answer:

- Batch consistency : Use HPLC to ensure purity (>99%) and ICP-MS to check residual Pd (<10 ppm) .

- Standardized testing : Perform PLQY measurements under inert conditions (N₂ glovebox) using integrating spheres calibrated with reference dyes (e.g., Coumarin 6) .

Table 2 : Key photophysical parameters of this compound analogs :

| Compound | λ_em (nm) | PLQY (%) | ΔE_ST (eV) | EQE (%) |

|---|---|---|---|---|

| 25ACA | 460 | 45 | 0.12 | 12 |

| 26ACA | 464 | 78 | 0.08 | 21.6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products